molecular formula C24H22N2OS2 B14257903 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine CAS No. 365429-98-7

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine

Cat. No.: B14257903
CAS No.: 365429-98-7
M. Wt: 418.6 g/mol
InChI Key: VWCGGHOZAZFNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine is a complex organic compound featuring a thiazole ring, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the various substituents. Common reagents used in these reactions include thionyl chloride, methanesulfinyl chloride, and various aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines.

Scientific Research Applications

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
  • 4-(4-Methylsulfinylphenyl)piperidine

Uniqueness

Compared to similar compounds, 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine stands out due to its unique combination of a thiazole ring and a pyridine ring, along with the specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

365429-98-7

Molecular Formula

C24H22N2OS2

Molecular Weight

418.6 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-5-(2-methylpyridin-4-yl)-2-(4-methylsulfinylphenyl)-1,3-thiazole

InChI

InChI=1S/C24H22N2OS2/c1-15-11-16(2)13-20(12-15)22-23(19-9-10-25-17(3)14-19)28-24(26-22)18-5-7-21(8-6-18)29(4)27/h5-14H,1-4H3

InChI Key

VWCGGHOZAZFNBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)C)C4=CC(=NC=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.